![molecular formula C23H32N4O2 B12629080 N-[(2-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide CAS No. 918435-99-1](/img/structure/B12629080.png)
N-[(2-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes both aromatic and aliphatic components, making it a versatile molecule for different chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Glycyl Intermediate: The initial step involves the reaction of glycine with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide to form N-[(2-Methylphenyl)methyl]glycine.
Coupling with L-Lysine: The glycyl intermediate is then coupled with L-lysine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of automated synthesis equipment, purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
N-[(2-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings in the compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques with catalysts such as palladium on carbon.
Substitution: The aromatic rings can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of reduced aromatic rings or aliphatic amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
科学的研究の応用
N-[(2-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of N-[(2-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Methylphenethylamine: Shares the 2-methylphenyl group but differs in its overall structure and applications.
N-Butyl-N-(2-methylbutanoyl)glycyl-N-(4-methylphenyl)glycinamide: Similar in having a glycyl and 4-methylphenyl group but differs in the aliphatic components.
Uniqueness
N-[(2-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide is unique due to its specific combination of aromatic and aliphatic components, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and functionalizations, making it a valuable compound in various research and industrial contexts.
特性
CAS番号 |
918435-99-1 |
|---|---|
分子式 |
C23H32N4O2 |
分子量 |
396.5 g/mol |
IUPAC名 |
(2S)-6-amino-N-(4-methylphenyl)-2-[[2-[(2-methylphenyl)methylamino]acetyl]amino]hexanamide |
InChI |
InChI=1S/C23H32N4O2/c1-17-10-12-20(13-11-17)26-23(29)21(9-5-6-14-24)27-22(28)16-25-15-19-8-4-3-7-18(19)2/h3-4,7-8,10-13,21,25H,5-6,9,14-16,24H2,1-2H3,(H,26,29)(H,27,28)/t21-/m0/s1 |
InChIキー |
HUACMBNJQZBVFR-NRFANRHFSA-N |
異性体SMILES |
CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNCC2=CC=CC=C2C |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNCC2=CC=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


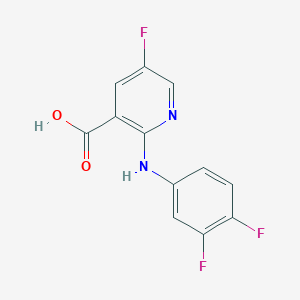
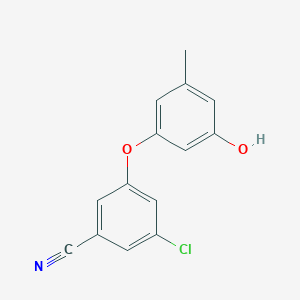
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-butylurea](/img/structure/B12629017.png)
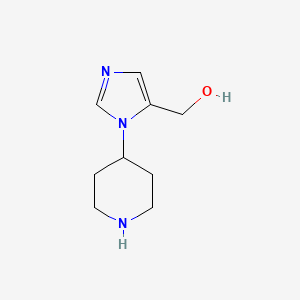
![2-methoxy-4-[(E)-{2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B12629044.png)


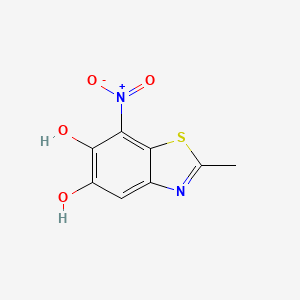
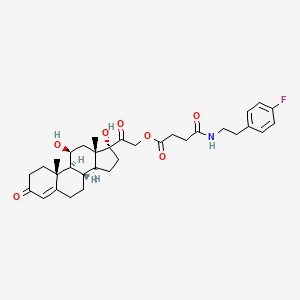
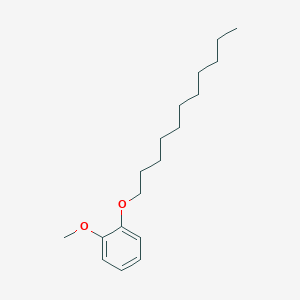
![2,2'-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-ol]](/img/structure/B12629096.png)
![3-{[([1,1'-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxypropanamide](/img/structure/B12629101.png)
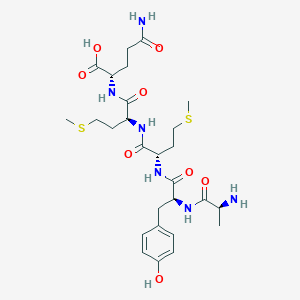
![3-Iodo-N-[2-(1-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B12629104.png)
